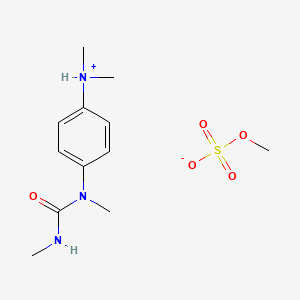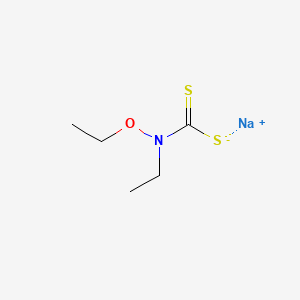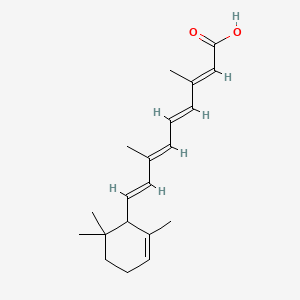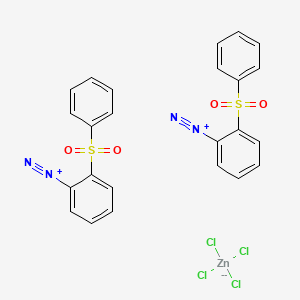
Pyrostib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrostib involves several steps, starting with the preparation of precursor materials. The synthetic route typically includes the following steps:
Precursor Preparation: The initial step involves the preparation of precursor materials, which are essential for the synthesis of this compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound include specific temperature, pressure, and solvent conditions to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition, thermal vapor deposition, and roll-to-roll fabrication techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrostib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the use of reducing agents to convert this compound to its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions vary depending on the desired product and include specific temperature, pressure, and solvent conditions .
Major Products: The major products formed from these reactions include various derivatives of this compound, which have unique properties and applications in different fields.
Applications De Recherche Scientifique
Pyrostib has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: In industrial applications, this compound is used in the production of advanced materials and as a component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Pyrostib involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various downstream effects, including changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Pyrostib is similar to other compounds such as pyrrolone and pyrrolidinone derivatives, which are known for their biological activities and applications in medicinal chemistry.
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties, which make it suitable for a broader range of applications. This compound’s versatility and effectiveness in various fields highlight its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
147-66-0 |
|---|---|
Formule moléculaire |
C12H5Na4O16S4Sb |
Poids moléculaire |
747.1 g/mol |
Nom IUPAC |
tetrasodium;2-(2-hydroxy-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate |
InChI |
InChI=1S/2C6H6O8S2.4Na.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |
Clé InChI |
IJCGLNFSBNSYME-UHFFFAOYSA-G |
SMILES canonique |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


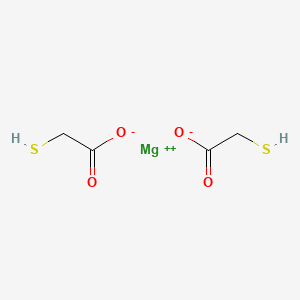
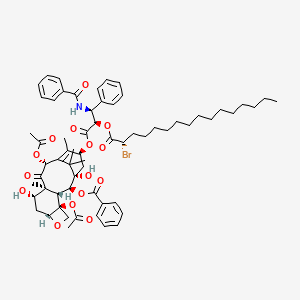
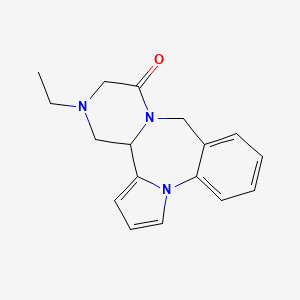
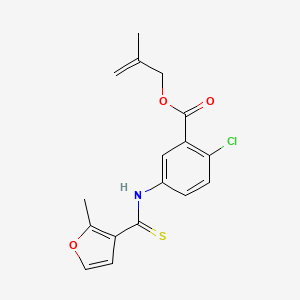
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
